molecular formula C11H22N2O4 B111365 (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate CAS No. 1203103-80-3

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate

Cat. No. B111365
M. Wt: 246.3 g/mol
InChI Key: CGWMGXCUQXDVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate, commonly known as SBPMAO, is a versatile organic compound with a wide range of applications in scientific research. It is a tertiary amine, and its structure consists of a methyl group attached to an oxygen atom, a sec-butyl group, and a pyrrolidin-3-yl group. SBPMAO is used as a reagent in a variety of organic syntheses, and its unique properties have allowed it to be used in many scientific research applications.

Scientific Research Applications

Pyrrolidine in Drug Discovery and Chemical Inhibition

Pyrrolidine derivatives are widely recognized for their utility in drug discovery due to their structural diversity and potential for bioactivity. The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many bioactive molecules, contributing to stereochemical and pharmacophore diversity. This ring structure enhances the 3D profile of compounds, which is critical for target selectivity in medicinal chemistry (Giovanna Li Petri et al., 2021). Additionally, certain pyrrolidine derivatives have been utilized as chemical inhibitors to study the selectivity and potency of cytochrome P450 isoforms in drug metabolism, indicating their importance in predicting drug-drug interactions (S. C. Khojasteh et al., 2011).

Pyrrolidine Derivatives in Chemical Synthesis and Catalysis

The versatility of pyrrolidine and its derivatives extends beyond pharmacological applications to include roles in chemical synthesis and catalysis. Pyrrolidine-based surfactants, for example, demonstrate the capacity of pyrrolidine derivatives to act as surface-active agents, highlighting their potential in industrial applications (Robert B. Login, 1995). Such derivatives can improve water solubility, compatibility, and solvency of surfactants, offering insights into the broad utility of pyrrolidine structures in enhancing the performance of chemical compounds.

Pyrrolidine and Biological Activity

The incorporation of pyrrolidine rings into drug molecules can significantly affect their biological activity. Research has demonstrated the potential of pyrrolidine derivatives to serve as inhibitors for enzymes like matrix metalloproteinases (MMPs), which are implicated in various diseases. Pyrrolidine scaffolds have been used to develop inhibitors with low nanomolar activity against certain MMPs, emphasizing the scaffold's potential in therapeutic development (Xian-Chao Cheng et al., 2008).

properties

IUPAC Name

(1-butan-2-ylpyrrolidin-3-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.C2H2O4/c1-3-8(2)11-5-4-9(6-10)7-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWMGXCUQXDVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate

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